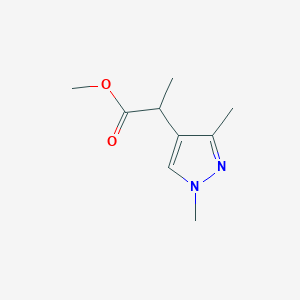

Methyl 2-(1,3-dimethyl-1H-pyrazol-4-yl)propanoate

Description

Methyl 2-(1,3-dimethyl-1H-pyrazol-4-yl)propanoate is a pyrazole-derived ester compound characterized by a methyl ester group attached to a propanoate backbone and a 1,3-dimethylpyrazole moiety. This structure confers unique physicochemical properties, making it relevant in pharmaceutical and agrochemical research. Pyrazole derivatives are widely studied for their biological activity, including antimicrobial, anti-inflammatory, and kinase inhibition properties . The compound’s structural features, such as the planar pyrazole ring and ester functional group, influence its reactivity, solubility, and binding affinity in biological systems. Crystallographic studies using programs like SHELXL () and visualization tools like ORTEP-3 () are critical for elucidating its molecular geometry and intermolecular interactions.

Properties

Molecular Formula |

C9H14N2O2 |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

methyl 2-(1,3-dimethylpyrazol-4-yl)propanoate |

InChI |

InChI=1S/C9H14N2O2/c1-6(9(12)13-4)8-5-11(3)10-7(8)2/h5-6H,1-4H3 |

InChI Key |

PIDWVAKTCFIJBK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C=C1C(C)C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1,3-dimethyl-1H-pyrazol-4-yl)propanoate typically involves the reaction of 1,3-dimethyl-1H-pyrazole with a suitable esterifying agent. One common method is the esterification of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1,3-dimethyl-1H-pyrazol-4-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using halogens in the presence of a Lewis acid catalyst.

Major Products

Oxidation: 1,3-dimethyl-1H-pyrazole-4-carboxylic acid.

Reduction: 1,3-dimethyl-1H-pyrazole-4-ylpropanol.

Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 2-(1,3-dimethyl-1H-pyrazol-4-yl)propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(1,3-dimethyl-1H-pyrazol-4-yl)propanoate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The pyrazole ring is known to interact with biological macromolecules through hydrogen bonding and π-π interactions, influencing the compound’s activity.

Comparison with Similar Compounds

Data Table: Comparative Overview

Research Findings and Methodological Insights

- Crystallography : SHELX programs () are indispensable for refining crystal structures of pyrazole derivatives. The target compound’s structure, resolved via SHELXL, shows a bond length of ~1.48 Å for the ester C-O bond, typical for methyl esters .

- Commercial Relevance : The dihydrochloride analog’s availability on ECHEMI underscores its role in drug discovery pipelines, with optimized supply-chain services facilitating global procurement .

Biological Activity

Overview

Methyl 2-(1,3-dimethyl-1H-pyrazol-4-yl)propanoate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrazole compounds are known for their potential as enzyme inhibitors, receptor ligands, and therapeutic agents against various diseases, including cancer and inflammation.

- Molecular Formula : C9H14N2O2

- Molecular Weight : 170.22 g/mol

- CAS Number : 1093416-52-4

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may modulate biochemical pathways by:

- Inhibiting enzyme activity through competitive or non-competitive mechanisms.

- Binding to receptor sites, influencing signal transduction pathways.

Target Enzymes and Receptors

While specific targets for this compound are not fully characterized, pyrazole derivatives typically interact with:

- Cyclooxygenases (COX)

- Lipoxygenases (LOX)

- Various kinases involved in cell signaling

Biological Activities

Research indicates that this compound exhibits several pharmacological properties:

1. Anti-inflammatory Activity

Studies have shown that pyrazole derivatives can reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds structurally similar to this compound demonstrated significant anti-inflammatory effects in animal models .

2. Anticancer Potential

Research has highlighted the potential of pyrazole derivatives in cancer therapy. For example, a related compound was developed as an AMPK inhibitor, showing promise in the treatment of prostate cancer . The modulation of metabolic pathways through AMPK inhibition may lead to reduced tumor growth.

3. Antimicrobial Properties

Pyrazole derivatives have been investigated for their antimicrobial activities against various bacterial strains. Compounds with similar structures have shown effectiveness against pathogens like E. coli and S. aureus, suggesting that this compound may possess similar properties .

Case Studies

Several studies have explored the biological activity of pyrazole derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.